Home > Products > Screening Compounds P89968 > (R)-Apomorphine-d3 Hydrochloride
(R)-Apomorphine-d3 Hydrochloride - 1286600-66-5

(R)-Apomorphine-d3 Hydrochloride

Catalog Number: EVT-1464855
CAS Number: 1286600-66-5
Molecular Formula: C17H18ClNO2
Molecular Weight: 306.804
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Exploring Therapeutic Applications: While apomorphine is currently used to treat Parkinson's disease and erectile dysfunction, ongoing research explores its potential for other conditions, such as restless leg syndrome and Alzheimer's disease. [, ] (R)-Apomorphine-d3 Hydrochloride could be utilized in preclinical studies to assess the efficacy and safety of apomorphine in these novel therapeutic areas.

(R)-(-)-Apomorphine Hydrochloride

Compound Description: (R)-(-)-Apomorphine Hydrochloride is a non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4, and D5 receptors. [] It stimulates dopamine receptors in various brain regions, enhancing motor function, suppressing prolactin release, and causing vasodilation and behavioral effects. [] (R)-(-)-Apomorphine Hydrochloride is used to treat Parkinson's disease and erectile dysfunction. [] It also acts on the chemoreceptor trigger zone, making it useful as a central emetic in drug overdose treatment. []

(S)-(+)-Apomorphine

Compound Description: (S)-(+)-Apomorphine is the enantiomer of (R)-(-)-apomorphine. []

Relevance: (S)-(+)-Apomorphine is the enantiomer of the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride. Though both share the same core apomorphine structure, they exhibit different pharmacological activities due to their opposite stereochemistry. The synthesis of (S)-(+)-Apomorphine from (R)-(-)-Apomorphine demonstrates the close structural relationship between these compounds. []

(R,S)-Apomorphine Dimethyl Ether

Compound Description: (R,S)-Apomorphine Dimethyl Ether is a racemic mixture of the dimethyl ether derivative of apomorphine. [] It serves as an intermediate in the synthesis of both (R)-(-)-Apomorphine and (S)-(+)-Apomorphine. []

Relevance: (R,S)-Apomorphine Dimethyl Ether is a derivative of the core apomorphine structure, the same structure found in (R)-Apomorphine-d3 Hydrochloride. This compound is used as a synthetic precursor to both (R)- and (S)-enantiomers of apomorphine, highlighting the close structural relationship between them. []

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine Dihydrochloride (Pramipexole)

Compound Description: Pramipexole is a dopamine D2-like receptor agonist with higher affinity for the D3 receptor subtype. [, ] It is used to treat Parkinson's disease and restless legs syndrome. [] In research, pramipexole is often used to investigate the role of D3 receptors in various behaviors, including penile erection and yawning. []

Relevance: Like the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride, pramipexole is a dopamine D2-like receptor agonist. Both compounds have been studied for their ability to induce penile erection and yawning, effects thought to be mediated by the D3 receptor. [] The comparison of pramipexole with apomorphine in these studies highlights their shared pharmacological target, the dopamine D2-like receptors, and particularly the D3 subtype. []

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide Hydrochloride (PG01037)

Compound Description: PG01037 is a selective dopamine D3 receptor antagonist. [] It effectively inhibits penile erection and yawning induced by D2-like agonists, including apomorphine. [] PG01037 is a valuable pharmacological tool in research for studying the specific role of D3 receptors in various physiological and behavioral processes.

Relevance: PG01037 is frequently used in research to block the effects of the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride. [] As apomorphine acts as an agonist at D3 receptors, PG01037's antagonism demonstrates the involvement of D3 receptors in apomorphine's effects, such as penile erection and yawning. []

3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

Compound Description: L-741,626 is a selective dopamine D2 receptor antagonist. [] It has been shown to reverse the inhibition of penile erection and yawning observed at higher doses of apomorphine. [] This suggests a complex interplay between D2 and D3 receptors in mediating these behaviors, with D3 receptors promoting and D2 receptors inhibiting the effects.

Relevance: L-741,626 is used to dissect the roles of D2 and D3 receptors in the actions of the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride. [] While apomorphine activates both D2 and D3 receptors, L-741,626 selectively blocks D2 receptors. [] This selective antagonism allows researchers to tease apart the individual contributions of each receptor subtype to the observed effects of apomorphine.

(4-Phenylpiperazinyl)-methyl]benzamide (PD168077)

Compound Description: PD168077 is a selective dopamine D4 receptor agonist. [] It has been investigated for its role in inducing penile erection. []

Relevance: Both PD168077 and the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride influence penile erection. [] While apomorphine acts on multiple dopamine receptors, including D4, PD168077's selectivity for D4 receptors makes it a valuable tool to investigate the specific role of D4 receptors in this physiological process. []

5-Fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole (CP226269)

Compound Description: CP226269 is another selective dopamine D4 receptor agonist. [] Similar to PD168077, it has been used to investigate the role of D4 receptor activation in penile erection. []

Relevance: CP226269, like PD168077 and the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride, is involved in the regulation of penile erection. [] By comparing the effects of these compounds, researchers can gain insights into the specific contributions of D4 receptors versus other dopamine receptors, including those targeted by apomorphine, in mediating this physiological response. []

R-(+)-trans-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4 , 3-b]-1,4-oxazin-9-ol (PD 128,907)

Compound Description: PD 128,907 is a dopamine D3 receptor-preferring agonist. [] It has shown comparable antiparkinsonian efficacy to apomorphine in levodopa-primed parkinsonian monkeys but also produces similar levels of dyskinesias. []

Relevance: PD 128,907 and the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride are both dopamine agonists, and they have been compared in research investigating treatments for Parkinson's disease. [] While apomorphine activates both D2 and D3 receptors, PD 128,907 displays preference for D3 receptors. [] This comparison allows for a better understanding of the role of D3 receptor activation in both the therapeutic and side effects of dopamine agonists in Parkinson's disease.

R(+)-1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol (SKF38393)

Compound Description: SKF38393 is a selective dopamine D1 receptor agonist. [] In studies investigating penile erection, SKF38393 did not induce erections, suggesting that D1 receptors are not directly involved in this physiological process. []

Relevance: The comparison of SKF38393 with the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride in studies on penile erection helps to delineate the roles of different dopamine receptor subtypes. [] Apomorphine, which activates multiple dopamine receptor subtypes, including D1 and D2-like receptors, induces penile erection, while the D1-selective agonist SKF38393 does not. [] This finding suggests that D2-like receptors, but not D1 receptors, are crucial for apomorphine's pro-erectile effects.

R(+)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzapine (SKF81297)

Compound Description: SKF81297 is another selective dopamine D1 receptor agonist. [] Similar to SKF38393, it failed to induce penile erection in research studies, further supporting the lack of direct involvement of D1 receptors in this physiological process. []

R-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine (PNU-95666E)

Compound Description: PNU-95666E is a selective dopamine D2 receptor agonist. [] It did not induce penile erection in research studies, suggesting that activation of D2 receptors alone may not be sufficient for this physiological response. []

Relevance: PNU-95666E's lack of effect on penile erection, in contrast to the non-deuterated analog of (R)-Apomorphine-d3 Hydrochloride, provides valuable information about the interplay of D2 and D3 receptors. [] While both compounds are D2 receptor agonists, apomorphine also activates D3 receptors and successfully induces penile erection. [] This implies a possible synergistic or complementary role of D3 receptors in mediating this effect, beyond the sole activation of D2 receptors.

trans-(-)-(4aR)-4,4a,5,6,7,8, 8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (Quinpirole)

Compound Description: Quinpirole is a dopamine D2-like receptor agonist with higher affinity for D3 receptors than D2. [, ] It has been studied for its ability to induce penile erection and yawning. [, ] Compared to apomorphine, quinpirole's higher D3 selectivity makes it a more useful tool for investigating the specific role of D3 receptors in these behaviors.

Overview

(R)-Apomorphine-d3 Hydrochloride is a deuterated derivative of apomorphine, a well-known dopamine agonist. This compound is primarily utilized in research settings due to its unique pharmacological properties and its role in studying dopamine receptor interactions. Apomorphine itself is recognized for its ability to stimulate dopamine receptors, making it significant in the context of neuropharmacology, particularly for conditions like Parkinson's disease.

Source and Classification

(R)-Apomorphine-d3 Hydrochloride is classified as a non-selective dopamine receptor agonist. It interacts with various subtypes of dopamine receptors, including D1, D2, D3, D4, and D5. The compound's chemical formula is C17H17D3ClN2O2, and its molecular weight is approximately 306.81 g/mol due to the incorporation of deuterium atoms in place of hydrogen in specific positions within the molecule .

Synthesis Analysis

The synthesis of (R)-Apomorphine-d3 Hydrochloride involves several steps that typically start from isoquinoline derivatives. The process includes:

  1. Starting Material: Isoquinoline is used as the primary starting material.
  2. Salification and Crystallization: Racemic apomorphine dimethyl ether is treated with d-dibenzoyl tartaric acid to yield (R)-(-)-apomorphine dimethyl ether.
  3. Racemization: The remaining (S)-(+)-apomorphine dimethyl ether undergoes racemization under basic conditions to regenerate racemic apomorphine dimethyl ether.
  4. Reduction and Cyclization: Further reactions involving diazotization and Pschorr cyclization lead to the formation of the desired (R)-(-)-apomorphine .

This multi-step synthesis highlights the complexity involved in producing high-purity enantiomers of apomorphine.

Molecular Structure Analysis

The molecular structure of (R)-Apomorphine-d3 Hydrochloride features a tetracyclic core structure typical of apomorphine derivatives. The presence of deuterium isotopes enhances its stability and alters its pharmacokinetic properties compared to non-deuterated forms.

Structural Data

  • Chemical Formula: C17H17D3ClN2O2
  • Molecular Weight: 306.81 g/mol
  • InChI Key: SKYZYDSNJIOXRL-BTQNPOSSSA-N
  • SMILES Notation: OC1=C2C(C[C@]4([H])C3=C2C=CC=C3CCN4C)=CC=C1O.Cl

This structure allows for effective interaction with dopamine receptors, which is crucial for its pharmacological activity .

Chemical Reactions Analysis

(R)-Apomorphine-d3 Hydrochloride participates in various chemical reactions typical of dopamine agonists:

  1. Binding Affinity Studies: It exhibits different binding affinities across dopamine receptor subtypes, with pKi values ranging from 6.43 to 8.36 for human recombinant receptors D1 through D5 .
  2. Agonistic Activity: As a non-selective agonist, it can activate multiple dopamine receptors simultaneously, leading to biphasic effects on locomotor activity.
  3. Neuroprotective Effects: The compound has shown potential neuroprotective actions in preclinical models, particularly relevant for Parkinson's disease research .
Mechanism of Action

The mechanism by which (R)-Apomorphine-d3 Hydrochloride exerts its effects involves:

  • Dopamine Receptor Activation: Upon administration, it binds to dopamine receptors, mimicking the action of endogenous dopamine.
  • Signal Transduction: This binding activates intracellular signaling pathways that lead to physiological responses such as increased locomotor activity or modulation of neurochemical release.
  • Therapeutic Effects: Its agonistic properties make it beneficial in treating symptoms associated with dopaminergic dysfunctions, such as those observed in Parkinson's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), with maximum concentrations reported at 50 mM in water and 100 mM in DMSO .

Chemical Properties

  • Stability: The incorporation of deuterium enhances stability against metabolic degradation compared to non-deuterated counterparts.
  • Purity: Commercial preparations often report purities greater than 99% as assessed by high-performance liquid chromatography (HPLC) .
Applications

(R)-Apomorphine-d3 Hydrochloride has several scientific applications:

  1. Research Tool: It is primarily used in pharmacological studies to investigate the role of dopamine receptors in various physiological and pathological processes.
  2. Neuropharmacology Studies: Its ability to activate multiple dopamine receptors makes it valuable in studying dopaminergic signaling pathways and their implications in diseases like Parkinson's disease.
  3. Drug Development: Insights gained from studies involving this compound can inform the design of selective dopamine receptor modulators with therapeutic potential .

Properties

CAS Number

1286600-66-5

Product Name

(R)-Apomorphine-d3 Hydrochloride

IUPAC Name

(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride

Molecular Formula

C17H18ClNO2

Molecular Weight

306.804

InChI

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3;

InChI Key

SKYZYDSNJIOXRL-XJAUMXQESA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl

Synonyms

(6aR)-5,6,6a,7-Tetrahydro-6-(methyl-d3)-4H-dibenzo[de,g]quinoline-10,11-diol Hydrochloride; 6aβ-Aporphine-10,11-diol-d3 Hydrochloride; (-)-10,11-Dihydroxy-_x000B_aporphine-d3 Hydrochloride; (-)-Apomorphine-d3 Chloride; (R)-(-)-Apomorphine-d3 Chloride; Apok

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.